molecular formula C5H2BrFN2O2 B14856481 5-Bromo-2-fluoro-4-nitropyridine

5-Bromo-2-fluoro-4-nitropyridine

Cat. No.: B14856481
M. Wt: 220.98 g/mol
InChI Key: PFAYLBRNOWWXHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-fluoro-4-nitropyridine is a heterocyclic aromatic compound that contains bromine, fluorine, and nitro functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-4-nitropyridine typically involves the introduction of bromine, fluorine, and nitro groups onto a pyridine ring. One common method is the diazotization of 2-amino-5-bromopyridine followed by fluorination and nitration. The reaction conditions often involve the use of hydrofluoric acid for fluorination and nitric acid for nitration .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and halogenation reactions. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-4-nitropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-fluoro-4-nitropyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-4-nitropyridine involves its reactivity due to the presence of electron-withdrawing groups (bromine, fluorine, and nitro). These groups influence the electron density on the pyridine ring, making it more reactive towards nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-nitropyridine
  • 2-Bromo-5-fluoropyridine
  • 2-Fluoro-5-nitropyridine

Uniqueness

5-Bromo-2-fluoro-4-nitropyridine is unique due to the combination of bromine, fluorine, and nitro groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and specific electronic effects, making it valuable for various applications .

Properties

IUPAC Name

5-bromo-2-fluoro-4-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrFN2O2/c6-3-2-8-5(7)1-4(3)9(10)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAYLBRNOWWXHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.